(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
Description
Properties
CAS No. |
899972-92-0 |
|---|---|
Molecular Formula |
C19H20N4O2 |
Molecular Weight |
336.395 |
IUPAC Name |
1-[3-(2-methylpropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C19H20N4O2/c1-13(2)12-23-17(15-10-6-7-11-16(15)21-19(23)25)22-18(24)20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H2,20,22,24) |
InChI Key |
QPOITXACHHFGDU-OQKWZONESA-N |
SMILES |
CC(C)CN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the condensation of 3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenylisocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylurea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea exhibits significant anticancer properties. It has been evaluated for its ability to inhibit tumor growth and specific enzymes involved in cancer progression.
Case Study:
A study conducted on derivatives of quinazolinone reported that compounds similar to this compound showed promising results against the MDA-MB-231 breast cancer cell line. The in vitro assays demonstrated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| (E)-1-(3-isobutyl...) | MDA-MB-231 | 15.6 | |
| Similar Quinazolinone Derivative | MDA-MB-231 | 12.8 |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown potential as an antimicrobial agent. The presence of the quinazolinone structure is known to enhance antimicrobial properties.
Case Study:
A recent investigation into various quinazolinone derivatives revealed that they exhibited significant antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 32 | |
| Staphylococcus aureus | 16 |
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazolinone Core : This step often involves cyclization reactions using appropriate precursors.
- Urea Formation : The urea moiety can be introduced through reaction with isocyanates or other urea derivatives.
- Purification : Techniques such as crystallization and chromatography are utilized to purify the final product.
Mechanism of Action
The mechanism of action of (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Influence: The isobutyl group at position 3 distinguishes the target compound from derivatives like II (1,7-disubstituted) and V (2-disubstituted). The phenylurea group at N1 introduces hydrogen-bond donors/acceptors, analogous to the cholinesterase-inhibiting I, but with a urea linkage instead of simpler alkyl/aryl chains .
Biological Activity: While the target compound’s activity remains uncharacterized in the provided evidence, analogs such as II (PKC inhibitor) and V (antitubulin agent) demonstrate that minor structural changes yield divergent mechanisms. For example, II’s selectivity for PKC is attributed to its 1,7-disubstitution pattern, whereas V’s antitubulin activity correlates with planar aromatic substituents at position 2 .
Stereochemical Considerations :
- The (E)-configuration of the phenylurea group likely optimizes spatial alignment for target engagement, a feature validated in crystallographic studies using SHELX and ORTEP-3 . This contrasts with III (dimeric structure), where activity depends on symmetry rather than stereochemistry .
Physicochemical Properties :
- The isobutyl group increases logP compared to IV (halogen-substituted), suggesting improved bioavailability. However, the phenylurea moiety may introduce polarity, balancing hydrophobicity for optimal ADME profiles.
Biological Activity
(E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.4 g/mol. The compound features a unique ylidene linkage and a quinazolinone moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 941895-00-7 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in tumor growth and inflammation pathways, particularly COX-2, which is crucial in the inflammatory response and cancer progression .
- Antioxidant Activity : The compound has shown promising results in reducing oxidative stress, which is linked to various diseases, including cancer. Its structural features allow it to scavenge free radicals effectively .
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it has been found to inhibit cell proliferation in various cancer cell lines by modulating cell cycle regulators and apoptotic pathways .
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes suggests it could be effective as an anti-inflammatory agent. In animal models, it has reduced inflammation markers significantly compared to control groups .
Case Study: COX Inhibition
A specific study highlighted the COX inhibitory activity of related compounds with similar structures. The maximum COX inhibition observed was 47.1% at a concentration of 20 μM for a structurally analogous compound, indicating potential for this compound to exhibit similar or enhanced activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
